molecular formula C14H11F4NO3S B4973283 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B4973283
M. Wt: 349.30 g/mol
InChI Key: GVJFUBIYTMOUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the scientific research community. TFB-TBOA is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which play a crucial role in regulating the concentration of glutamate in the brain.

Scientific Research Applications

5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of EAATs in regulating glutamate levels in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels must be tightly regulated to prevent excitotoxicity and neuronal damage. 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been used to investigate the role of EAATs in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a competitive inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission. This mechanism of action has been shown to be effective in reducing seizure activity in animal models of epilepsy.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have both biochemical and physiological effects. Biochemically, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to increase the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission. Physiologically, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to reduce seizure activity in animal models of epilepsy. Additionally, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is its potency and selectivity for EAATs. This makes it an ideal tool for studying the role of EAATs in neurological disorders. Additionally, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to be effective in reducing seizure activity in animal models of epilepsy, making it a potential therapeutic candidate for this disorder. However, one limitation of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are several future directions for research on 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of EAATs. Additionally, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases, making it a potential therapeutic candidate for these disorders. Further research is needed to investigate the potential therapeutic applications of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in these conditions. Finally, 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to modulate synaptic plasticity, which is important for learning and memory. Future research could investigate the role of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide in these processes.

Synthesis Methods

The synthesis of 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 4-(trifluoromethyl)aniline with 5-fluoro-2-methoxybenzenesulfonyl chloride to form 5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide. The yield of this reaction is typically around 60-70%. The final product is purified using chromatography techniques.

properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO3S/c1-22-12-7-4-10(15)8-13(12)23(20,21)19-11-5-2-9(3-6-11)14(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJFUBIYTMOUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

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